![molecular formula C10H10F3NO2 B1278088 (r)-3-Amino-4-(2,4,5-trifluorophenyl)butansäure CAS No. 936630-57-8](/img/structure/B1278088.png)
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butansäure
Übersicht
Beschreibung
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with potential applications in pharmaceutical synthesis. It is closely related to key intermediates used in the production of drugs such as sitagliptin, which is used in the treatment of type 2 diabetes. The presence of the trifluorophenyl group suggests that this compound could have unique electronic and steric properties that may be beneficial in drug design and development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of a Boc-protected version of the compound was reported, where the amino acid segment of L-methionine was transferred to a chiral aziridine, followed by several steps including protection, reduction, and oxidation to yield the target compound with a total yield of 32% . Additionally, novel synthetic strategies for the enantioselective synthesis of (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a related compound, have been developed using palladium-catalyzed coupling and proline-catalyzed reactions .
Molecular Structure Analysis
The molecular structure and vibrational spectra of similar compounds have been studied using various spectroscopic methods and computational analyses. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods . These studies provide insights into the molecular geometry, electronic structure, and potential energy distribution within the molecule.
Chemical Reactions Analysis
The reactivity of amino acid derivatives can be inferred from studies on similar compounds. The diastereomeric derivatives of amino acid enantiomers have been formed by reacting with chiral reagents and resolved by gas chromatography on chiral stationary phases . This indicates that (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid could potentially undergo various stereoselective reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, such as solubility, have been measured in different solvents and binary mixtures across a range of temperatures . The solubility data and thermodynamic models developed from these measurements are essential for understanding the behavior of this compound in various environments, which is critical for its application in drug formulation and synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese: Sitagliptin-Zwischenprodukt
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butansäure: ist ein Schlüsselzwischenprodukt bei der Synthese von Sitagliptin, einem Medikament zur Behandlung von Typ-2-Diabetes . Die Verbindung wird in einem neuartigen Syntheseweg verwendet, der eine asymmetrische Hydrierung und eine stereoselektive Hofmann-Umlagerung umfasst. Dieses Verfahren bietet einen effizienten Weg zur Herstellung von Sitagliptin mit einer signifikanten Gesamtausbeute.
Safety and Hazards
Wirkmechanismus
- Role : DPP-4 normally degrades incretin hormones (such as GLP-1 and GIP), which regulate insulin secretion. By inhibiting DPP-4, Sitagliptin increases the levels of these hormones, enhancing insulin release and reducing blood glucose levels .
- Downstream Effects : Increased insulin production, reduced glucagon release, delayed gastric emptying, and improved glycemic control .
- Cellular Effects : Improved glucose homeostasis and glycemic control in patients with type 2 diabetes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428049 | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936630-57-8 | |
Record name | Sitagliptin acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.